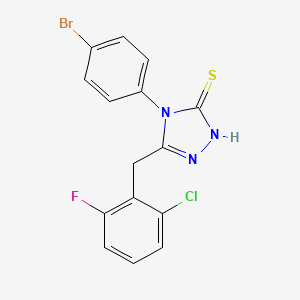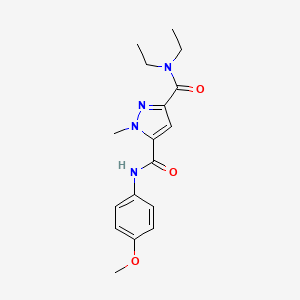![molecular formula C17H16BrN3O2S B4753437 N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4753437.png)
N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
描述
N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BMS-345541" and is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. The selective inhibition of the IKK complex by BMS-345541 has led to its potential use as a therapeutic agent in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
作用机制
BMS-345541 selectively inhibits the N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide complex, which is responsible for the activation of the NF-κB pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. The selective inhibition of the this compound complex by BMS-345541 leads to the suppression of the NF-κB pathway, resulting in reduced inflammation, reduced cell survival, and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects in animal models and cell culture studies. These effects include the suppression of the NF-κB pathway, reduced inflammation, reduced cell survival, and increased apoptosis in cancer cells. BMS-345541 has also been shown to reduce the activity of immune cells in animal models of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using BMS-345541 in lab experiments is its selectivity for the N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide complex. This allows for the specific inhibition of the NF-κB pathway, without affecting other signaling pathways in the cell. However, one of the limitations of using BMS-345541 is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the use of BMS-345541 in scientific research. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents or immunomodulatory agents for the treatment of cancer and autoimmune diseases. Additionally, the investigation of its potential use in other diseases, such as neurodegenerative diseases and viral infections, could also be explored.
科学研究应用
BMS-345541 has been extensively studied for its potential use as a therapeutic agent in various diseases. In cancer, the selective inhibition of the N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide complex by BMS-345541 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This has led to its potential use as a chemotherapeutic agent in various types of cancer, including breast cancer, prostate cancer, and leukemia.
In inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, the NF-κB pathway is overactivated, leading to chronic inflammation. The selective inhibition of the this compound complex by BMS-345541 has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
In autoimmune diseases, such as multiple sclerosis and lupus, the immune system mistakenly attacks healthy cells in the body. The selective inhibition of the this compound complex by BMS-345541 has been shown to reduce the activity of immune cells and improve symptoms in animal models of these diseases.
属性
IUPAC Name |
N-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-13-7-9-14(10-8-13)11-21-12-16(18)17(19-21)20-24(22,23)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOGNKJDCCAHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4753368.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4753372.png)
![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4753380.png)
![1-allyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4753387.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4753395.png)

![N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4753410.png)
![N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753417.png)
![5-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4753421.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4753432.png)
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4753442.png)

![3-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4753460.png)